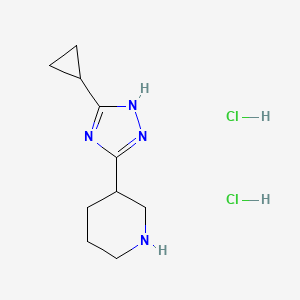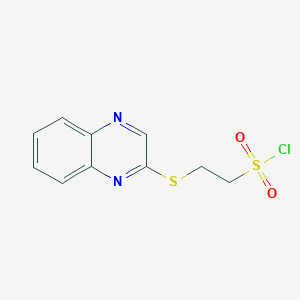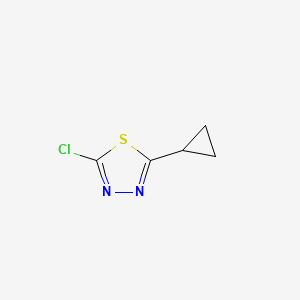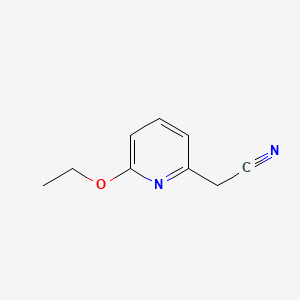
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” has been reported in the literature. For instance, the synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another example is the synthesis of “2-(3,4-Difluorophenyl)oxirane” from “1,2-difluorobenzene” via Friedel-Crafts acylation, condensation, recovery, and cyclization .Scientific Research Applications
Organic Light-Emitting Devices
2,4-Difluorophenyl-functionalized arylamines, related to the chemical structure of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine, have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds were found to enhance device performance significantly due to the incorporation of strong electron-withdrawing fluorinated substituents, which balanced the injected carriers and improved efficiency and luminance in these devices (Li et al., 2012).
Hydroamination and Hydrosilation Catalysis
The compound has been studied in the context of hydroamination and hydrosilation reactions catalyzed by cationic iridium(I) complexes. These reactions are crucial in organic synthesis for the formation of amines and silanes, demonstrating the compound's potential in facilitating efficient synthetic pathways (Field et al., 2003).
Palladium-Promoted Cyclization Reactions
Research has explored the use of aminoalkenes in palladium-promoted cyclization reactions to produce C- or N-substituted 2-methylpyrrolidines and 2-methylpiperidine. This demonstrates the compound's relevance in the synthesis of complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry (Pugin & Venanzi, 1981).
Direct Amide Coupling
The direct synthesis of amides from amines and carboxylic acids, using related chemicals like N-methylpyrrolidine, has been developed. This method is noteworthy for its efficiency, broad functional group compatibility, and potential for scalability, underscoring its importance in pharmaceutical and organic synthesis (D'Amaral et al., 2021).
PARP Inhibitor Discovery
Compounds containing the 2-methylpyrrolidinyl motif have been identified as potent PARP inhibitors, useful in cancer treatment. These inhibitors, like ABT-888, exhibit strong enzyme and cellular potency, highlighting the therapeutic significance of the structural class to which 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine belongs (Penning et al., 2009).
properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXBQGSQFNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)










